molecular formula C17H16O3 B137379 5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene CAS No. 149861-96-1

5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene

Cat. No. B137379
CAS RN: 149861-96-1
M. Wt: 268.31 g/mol
InChI Key: LJVSSYDVPCHQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene, commonly known as THBF, is a naturally occurring polyphenol compound found in various plants such as the root of Angelica keiskei and the bark of Magnolia officinalis. THBF has been found to possess various biological properties and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of THBF is not yet fully understood. However, studies have shown that it exerts its biological effects through various pathways such as the regulation of oxidative stress, inflammation, and apoptosis. THBF has also been found to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects
THBF has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases such as cancer and neurodegenerative disorders. THBF has also been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

THBF has several advantages for use in lab experiments. It is a naturally occurring compound, making it easier to obtain and study. THBF has also been found to be relatively safe and non-toxic, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of THBF is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of THBF. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. THBF has been shown to have neuroprotective effects and has been studied for its potential use in the prevention and treatment of these disorders. Another area of interest is the study of THBF's potential use in the treatment of cancer. THBF has been shown to have anticancer effects and has been studied for its potential use in the development of new cancer therapies.
Conclusion
In conclusion, THBF is a naturally occurring polyphenol compound that has been studied extensively for its potential use in scientific research. It possesses various biological properties and has been shown to have antioxidant, anti-inflammatory, and anticancer activities. THBF has also been studied for its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of THBF and its potential use in the development of new therapies for various diseases.

Synthesis Methods

THBF can be synthesized through various methods such as the oxidation of 2,3,6,7-tetrahydroxy-9,10-anthraquinone, which is obtained from the bark of Magnolia officinalis. Another method involves the reduction of 5,6,6a,11b-tetrahydro-9,10-anthraquinone-2,3,7,8-tetraone, which is obtained from the root of Angelica keiskei.

Scientific Research Applications

THBF has been studied extensively for its potential use in scientific research. It has been found to possess various biological properties such as antioxidant, anti-inflammatory, and anticancer activities. THBF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

149861-96-1

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

6,6a,7,11b-tetrahydro-5H-benzo[g]fluorene-3,9,10-triol

InChI

InChI=1S/C17H16O3/c18-12-3-4-13-9(6-12)1-2-10-5-11-7-15(19)16(20)8-14(11)17(10)13/h3-4,6-8,10,17-20H,1-2,5H2

InChI Key

LJVSSYDVPCHQCU-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O

synonyms

5,6,6a,11b-tetrahydro-3,9,10-trihydroxybenzo(c)fluorene
BXT 01050
BXT-01050

Origin of Product

United States

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